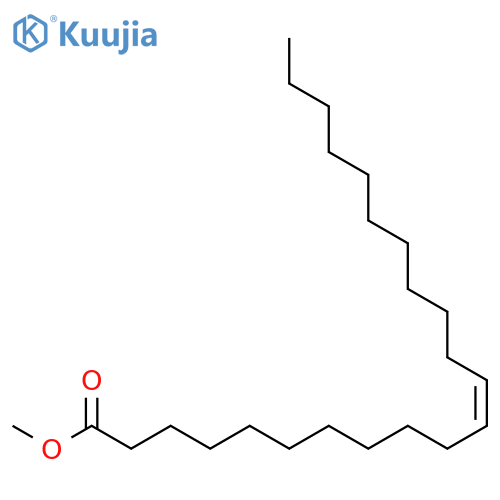Cas no 1937-66-2 (11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)

11-DOCOSENOIC ACID, METHYL ESTER, (Z)- 化学的及び物理的性質
名前と識別子
-
- 11-DOCOSENOIC ACID, METHYL ESTER, (Z)-
- Methyl 11-docosenoate, (11Z)-
- Q27896892
- 11-Docosenoic acid, methyl ester, (11Z)-
- 3U477JCX4B
- UNII-3U477JCX4B
- 1937-66-2
- Methyl cetoleate
- Methyl 11-docosenoate
- QIZZORAOGOPHQF-SEYXRHQNSA-N
- Methyl (Z)-docos-11-enoate
- 11-Docosenoic acid, methyl ester, (Z)-
-
- インチ: InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h12-13H,3-11,14-22H2,1-2H3/b13-12-
- InChIKey: QIZZORAOGOPHQF-SEYXRHQNSA-N
- ほほえんだ: CCCCCCCCCCC=CCCCCCCCCCC(=O)OC
計算された属性
- せいみつぶんしりょう: 352.334130642g/mol
- どういたいしつりょう: 352.334130642g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 20
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.8
- トポロジー分子極性表面積: 26.3Ų
11-DOCOSENOIC ACID, METHYL ESTER, (Z)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 20-2211-4-5mg |
Methyl 11(Z)-Docosenoate |
1937-66-2 | >98% | 5mg |
€345.00 | 2023-09-19 | |
| Larodan | 20-2211-1-1mg |
Methyl 11(Z)-Docosenoate |
1937-66-2 | >98% | 1mg |
€250.00 | 2025-03-07 |
11-DOCOSENOIC ACID, METHYL ESTER, (Z)- 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
11-DOCOSENOIC ACID, METHYL ESTER, (Z)-に関する追加情報
Comprehensive Guide to 11-DOCOSENOIC ACID, METHYL ESTER, (Z)- (CAS No. 1937-66-2)
11-DOCOSENOIC ACID, METHYL ESTER, (Z)-, also known as Methyl Erucate, is a fatty acid ester derived from erucic acid. With the CAS number 1937-66-2, this compound has garnered significant attention in industries ranging from cosmetics to biofuels. Its unique chemical structure, featuring a 22-carbon chain with a cis (Z)-configuration double bond at the 11th position, makes it a versatile ingredient in formulations requiring high stability and lubricity.
In recent years, the demand for sustainable and bio-based chemicals has surged, and Methyl Erucate fits perfectly into this trend. Researchers and manufacturers are increasingly exploring its potential as a green alternative to petroleum-derived esters. Its applications in biodegradable lubricants, cosmetic emollients, and even as a biodiesel component have made it a hot topic in scientific and industrial circles. Users searching for "bio-based ester applications" or "sustainable fatty acid derivatives" will find this compound highly relevant.
The Z-configuration of the double bond in 11-DOCOSENOIC ACID, METHYL ESTER, (Z)- contributes to its lower melting point compared to saturated counterparts, enhancing its performance in cold-temperature applications. This property is particularly valuable in cosmetic formulations, where it acts as a skin-conditioning agent without leaving a greasy residue. Searches for "non-greasy emollients" or "lightweight moisturizers" often lead to discussions about this ester's benefits.
From a technical standpoint, the synthesis of Methyl Erucate typically involves the esterification of erucic acid with methanol. The process is well-documented, and its scalability makes it attractive for industrial production. Questions like "how to synthesize Methyl Erucate" or "esterification of erucic acid" are common among chemistry enthusiasts and professionals alike.
In the biofuel sector, 11-DOCOSENOIC ACID, METHYL ESTER, (Z)- is studied for its potential to improve the cold flow properties of biodiesel blends. Its ability to remain fluid at lower temperatures addresses one of the key challenges in biodiesel adoption. This aligns with the growing interest in "improving biodiesel performance" and "renewable fuel additives" among researchers and environmental advocates.
The cosmetic industry's shift toward plant-derived ingredients has further boosted the popularity of this ester. As consumers search for "clean beauty ingredients" or "plant-based skincare actives", Methyl Erucate stands out as a naturally-derived option with excellent spreadability and moisturizing properties. Its compatibility with various formulation types makes it a favorite among cosmetic chemists.
From a regulatory perspective, 11-DOCOSENOIC ACID, METHYL ESTER, (Z)- is generally recognized as safe for use in multiple applications. This has led to its inclusion in many INCI (International Nomenclature of Cosmetic Ingredients) lists, answering queries about "safe cosmetic esters" or "approved skincare ingredients". Its biodegradability also makes it appealing to formulators focused on environmental impact reduction.
Recent advancements in green chemistry have opened new possibilities for this compound. Innovations in enzymatic esterification processes have made its production more energy-efficient, addressing searches about "sustainable chemical manufacturing". The compound's role in advanced material science, particularly in creating bio-based polymers, is another area of growing interest.
For analytical chemists, the characterization of 11-DOCOSENOIC ACID, METHYL ESTER, (Z)- typically involves techniques like GC-MS and NMR spectroscopy. These methods help verify the compound's purity and cis-configuration, important for quality control. Professionals often search for "fatty acid ester analysis methods" or "characterization of unsaturated esters" when working with this material.
The future of Methyl Erucate looks promising as industries continue to prioritize sustainability. Its potential applications in 3D printing materials, pharmaceutical delivery systems, and specialty coatings are currently under investigation. These emerging uses respond to market demands for "innovative bio-based materials" and "multifunctional green chemicals", making 11-DOCOSENOIC ACID, METHYL ESTER, (Z)- a compound worth watching in coming years.
1937-66-2 (11-DOCOSENOIC ACID, METHYL ESTER, (Z)-) 関連製品
- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)
- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)
- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)
- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)
- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 2228834-90-8(2-azido-3-phenylbutan-1-ol)
- 3322-62-1(9-Octadecenamide)
- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)